a-Cyclodextrin dihydrogen phosphate sodium salt
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Overview
Description
a-Cyclodextrin dihydrogen phosphate sodium salt: is a synthetic carbohydrate used in the synthesis of oligosaccharides and polysaccharides. It is a monomer modified with fluorine and phosphorus, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: a-Cyclodextrin dihydrogen phosphate sodium salt can be synthesized by phosphorylating a-cyclodextrin with phosphorous oxychloride, phosphoryl chloride, or phosphorous pentoxide. Another method involves using a phosphate-containing reagent, such as diethylphosphorochloridite .
Industrial Production Methods: The industrial production of this compound involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: a-Cyclodextrin dihydrogen phosphate sodium salt undergoes various chemical reactions, including substitution and complexation reactions. It can form inclusion complexes with other molecules, enhancing their stability and solubility .
Common Reagents and Conditions: Common reagents used in reactions with this compound include phosphorous oxychloride, phosphoryl chloride, and diethylphosphorochloridite. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products: The major products formed from reactions involving this compound include modified oligosaccharides and polysaccharides, which have enhanced properties for various applications .
Scientific Research Applications
a-Cyclodextrin dihydrogen phosphate sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of a-Cyclodextrin dihydrogen phosphate sodium salt involves its ability to form inclusion complexes with other molecules. This property allows it to enhance the stability and solubility of the guest molecules, making it useful in various applications. The molecular targets and pathways involved include the hydrophobic and chiral interiors of the cyclodextrin molecule, which interact with the guest molecules .
Comparison with Similar Compounds
- β-Cyclodextrin dihydrogen phosphate sodium salt
- γ-Cyclodextrin dihydrogen phosphate sodium salt
- Sulfated β-Cyclodextrin sodium salt
Comparison: a-Cyclodextrin dihydrogen phosphate sodium salt is unique due to its specific modification with fluorine and phosphorus, which enhances its properties compared to other cyclodextrin derivatives. It has a higher affinity for forming inclusion complexes and provides better stability and solubility for guest molecules .
Properties
IUPAC Name |
hexasodium;[31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXCHNWIGVNOSW-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60Na6O48P6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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